molecular formula C6H4F2N4O B3156360 5-(Difluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol CAS No. 827587-45-1

5-(Difluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol

Cat. No. B3156360
CAS RN: 827587-45-1
M. Wt: 186.12 g/mol
InChI Key: RLKMNQGQPSTGAH-UHFFFAOYSA-N
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Description

“5-(Difluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol” is a synthetic compound . It belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidines , which are known for their diverse biological activity .


Synthesis Analysis

The synthesis of this compound and similar compounds typically involves the cyclocondensation of 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds . The reaction conditions can influence the regioselectivity of the difluoromethyl substituent . For example, acetic acid leads to 7-difluoromethylpyrazolo[1,5-a]pyrimidines, while trifluoroacetic acid predominantly forms 5-difluoromethylpyrazolo[1,5-a]pyrimidine derivatives .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the formula C6H6N4O . The structure can be viewed as a 2D Mol file or a computed 3D SD file .

Scientific Research Applications

5-(Difluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol has been studied for its potential applications in the fields of medicinal chemistry, biochemistry, and physiology. It has been studied for its potential to act as a novel inhibitor of the enzyme acetylcholinesterase, which plays a key role in the nervous system. Additionally, this compound has potential applications in the study of cancer, as it has been shown to inhibit the growth of several tumor cell lines. It has also been studied for its potential to act as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

5-(Difluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol has several advantages for use in lab experiments. It is relatively easy to synthesize, and its effects can be easily studied in a variety of cell lines. Additionally, its effects can be studied in vivo, as it can be administered to animal models. However, there are some limitations to its use in lab experiments. For example, it can be difficult to obtain a consistent concentration of this compound for use in experiments, and there can be variability in its effects depending on the cell line or animal model used.

Future Directions

There are a number of potential future directions for the study of 5-(Difluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol. For example, further research could be conducted on its potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research could be conducted on its potential to act as an anti-cancer agent, as well as its potential to act as an anti-inflammatory agent. Finally, further research could be conducted on its potential to act as an antidepressant, as well as its potential to act as an anti-anxiety agent.

properties

IUPAC Name

5-(difluoromethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F2N4O/c7-5(8)3-1-4(13)12-6(11-3)9-2-10-12/h1-2,5H,(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLKMNQGQPSTGAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C2N=CNN2C1=O)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(Difluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol
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5-(Difluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol
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5-(Difluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol
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5-(Difluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol
Reactant of Route 5
5-(Difluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol
Reactant of Route 6
5-(Difluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol

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